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Compound of Interest

Compound Name: 3-(3-Bromophenyl)acrylaldehyde

Cat. No.: B3179235 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
3-(3-Bromophenyl)acrylaldehyde, a substituted aromatic aldehyde, serves as a crucial

building block in organic synthesis, particularly in the development of novel therapeutic agents

and functional materials. Its chemical structure, featuring a brominated phenyl ring conjugated

to an unsaturated aldehyde, imparts unique reactivity and spectroscopic characteristics. A

thorough understanding of its spectral properties is paramount for reaction monitoring,

structural confirmation, and quality control. This technical guide provides a detailed overview of

the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-
(3-Bromophenyl)acrylaldehyde, offering insights into its molecular architecture and analytical

behavior.

While direct, comprehensive spectral data for 3-(3-Bromophenyl)acrylaldehyde (CAS No:

15185-59-8) is not readily available in public spectral databases, this guide synthesizes

expected spectral features based on the analysis of its structural analogues and fundamental

principles of spectroscopic interpretation. This approach provides a robust framework for

researchers to identify and characterize this compound.

I. Nuclear Magnetic resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 3-(3-Bromophenyl)acrylaldehyde, both ¹H and ¹³C NMR are
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indispensable for structural verification.

¹H NMR Spectroscopy: Predicted Chemical Shifts and
Coupling Patterns
The proton NMR spectrum of 3-(3-Bromophenyl)acrylaldehyde is expected to exhibit distinct

signals corresponding to the aldehydic, vinylic, and aromatic protons. The analysis of its

isomer, (E)-3-(4-bromophenyl)acrylaldehyde, provides valuable comparative data. For the 4-

bromo isomer, the reported ¹H NMR spectrum (400 MHz, CDCl₃) shows a doublet for the

aldehydic proton at δ 9.69 ppm (J = 7.6 Hz), a multiplet for the aromatic protons between δ

7.46 – 7.52 ppm and δ 7.37 – 7.44 ppm, a doublet for one of the vinylic protons at δ 7.41 ppm

(J = 16 Hz), and a doublet of doublets for the other vinylic proton at δ 6.68 ppm.

Based on this, the predicted ¹H NMR spectrum of 3-(3-Bromophenyl)acrylaldehyde in CDCl₃

would be as follows:

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

Aldehydic (-CHO) ~9.7 Doublet (d) ~7-8

Vinylic (Ar-CH=) ~7.4-7.6 Doublet (d) ~16 (trans)

Vinylic (=CH-CHO) ~6.6-6.8
Doublet of Doublets

(dd)
~16, ~7-8

Aromatic (H2) ~7.7-7.8 Triplet/Singlet-like (t/s)

Aromatic (H4, H6) ~7.4-7.6 Multiplet (m)

Aromatic (H5) ~7.2-7.3 Triplet (t) ~8

Causality Behind Predictions:

The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the

carbonyl group, hence its downfield chemical shift. The coupling to the adjacent vinylic

proton results in a doublet.
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The vinylic protons in the trans configuration exhibit a large coupling constant (~16 Hz), a

characteristic feature of trans-alkenes. The proton attached to the carbon adjacent to the

aromatic ring will be a doublet, while the proton adjacent to the aldehyde will be a doublet of

doublets due to coupling with both the other vinylic proton and the aldehydic proton.

The aromatic protons will show a complex splitting pattern characteristic of a 1,3-

disubstituted benzene ring. The proton at the 2-position, being between the two substituents

(in a virtual sense, considering the acrylaldehyde group as a substituent), will likely be the

most deshielded and may appear as a triplet or a narrow multiplet. The other aromatic

protons will resonate in the typical aromatic region.

¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts for 3-(3-Bromophenyl)acrylaldehyde are based on established

substituent effects and data from similar structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehydic (C=O) ~193

Vinylic (Ar-C=) ~151

Vinylic (=C-CHO) ~129

Aromatic (C-Br) ~123

Aromatic (C-alkene) ~136

Aromatic (CH) ~127, ~130, ~132, ~134

Expert Insights:

The carbonyl carbon of the aldehyde is characteristically found in the downfield region of the

spectrum (~190-200 ppm).

The vinylic carbons are also deshielded, with the carbon attached to the aromatic ring

appearing at a lower field than the carbon adjacent to the carbonyl group.
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The aromatic carbon attached to the bromine atom (C-Br) will be significantly influenced by

the halogen's electronegativity and will have a distinct chemical shift. The other aromatic

carbons will appear in the typical range of 120-140 ppm, with their exact shifts determined by

the combined electronic effects of the bromo and acrylaldehyde substituents.

II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The

IR spectrum of 3-(3-Bromophenyl)acrylaldehyde is expected to show characteristic

absorption bands for the aldehyde, alkene, and aromatic moieties.

Table of Predicted IR Absorption Bands:

Functional Group
Predicted Absorption Band

(cm⁻¹)
Intensity

C-H stretch (aldehyde) ~2850 and ~2750 Medium

C=O stretch (conjugated

aldehyde)
~1685 Strong

C=C stretch (alkene) ~1625 Medium

C=C stretch (aromatic) ~1600, ~1570, ~1470 Medium to Weak

C-H bend (trans-alkene) ~975 Strong

C-Br stretch ~680-515 Medium to Strong

Authoritative Grounding: The presence of two C-H stretching bands for the aldehyde proton

(Fermi resonance) is a classic diagnostic feature. The C=O stretching frequency is lowered

from that of a saturated aldehyde (~1725 cm⁻¹) due to conjugation with the double bond and

the aromatic ring. The strong band around 975 cm⁻¹ is highly indicative of a trans-disubstituted

alkene.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.
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Expected Mass Spectral Data:

Molecular Ion (M⁺): The molecular weight of 3-(3-Bromophenyl)acrylaldehyde (C₉H₇BrO)

is approximately 210.06 g/mol . Due to the presence of bromine, the mass spectrum will

exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major

isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two

peaks of almost equal intensity at m/z 210 and 212.

Key Fragmentation Pathways:

Loss of a hydrogen atom: [M-H]⁺ at m/z 209/211.

Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z 181/183. This would be a significant

fragment, representing the stable bromostyrene cation.

Loss of bromine atom: [M-Br]⁺ at m/z 131.

Further fragmentation of the aromatic ring.

Workflow for Spectroscopic Analysis:
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Caption: Workflow for the synthesis and spectroscopic characterization.
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IV. Experimental Protocols
4.1. NMR Sample Preparation (General Protocol)

Weigh approximately 5-10 mg of purified 3-(3-Bromophenyl)acrylaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required or if the solvent peak is not used as a reference.

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

4.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean.

Record a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

4.3. Mass Spectrometry (Electron Ionization - EI)

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

Logical Relationship of Spectroscopic Techniques:
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Caption: Interrelation of spectroscopic data for structural elucidation.

V. Conclusion
The comprehensive spectroscopic analysis of 3-(3-Bromophenyl)acrylaldehyde through

NMR, IR, and MS provides a detailed and validated fingerprint of this important synthetic

intermediate. While a publicly available, consolidated dataset is currently lacking, the predicted

spectral data, grounded in established chemical principles and comparison with known

analogues, offers a reliable guide for researchers. The methodologies and interpretative

frameworks presented herein are designed to ensure scientific integrity and empower

professionals in the fields of chemical research and drug development to confidently identify

and utilize this compound in their work.

References
At this time, no direct and complete, publicly available, peer-reviewed spectroscopic data for
3-(3-Bromophenyl)acrylaldehyde could be located to provide as a reference. The predicted
data is based on general principles of organic spectroscopy and comparison with structurally
similar compounds. For researchers requiring definitive spectra, it is recommended to
acquire the data experimentally following the protocols outlined in this guide.
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To cite this document: BenchChem. [Spectroscopic Data of 3-(3-
Bromophenyl)acrylaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3179235#spectroscopic-data-of-3-3-
bromophenyl-acrylaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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